2-Amino-6-methoxy-3-propylquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-methoxy-3-propylquinoline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O and a molecular weight of 252.74 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is known for its unique structure, which includes an amino group, a methoxy group, and a propyl group attached to a quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methoxy-3-propylquinoline hydrochloride typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of cyclization reactions involving aniline derivatives and aldehydes.
Introduction of Functional Groups: The methoxy and propyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Amination: The amino group is introduced through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methoxy-3-propylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amino and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-6-methoxy-3-propylquinoline hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methoxy-3-propylquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxyquinoline: Lacks the propyl group, leading to different chemical and biological properties.
2-Amino-3-propylquinoline: Lacks the methoxy group, affecting its reactivity and interactions.
6-Methoxy-3-propylquinoline: Lacks the amino group, altering its chemical behavior and applications.
Uniqueness
2-Amino-6-methoxy-3-propylquinoline hydrochloride is unique due to the presence of all three functional groups (amino, methoxy, and propyl) on the quinoline ring. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
CAS No. |
1171619-76-3 |
---|---|
Molecular Formula |
C13H17ClN2O |
Molecular Weight |
252.74 g/mol |
IUPAC Name |
6-methoxy-3-propylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2O.ClH/c1-3-4-9-7-10-8-11(16-2)5-6-12(10)15-13(9)14;/h5-8H,3-4H2,1-2H3,(H2,14,15);1H |
InChI Key |
JADNNHOCTDDYND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.